N-(2-Chlorophenyl)-4-dibenzofuranamine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C18H12ClNO |
|---|---|
Molecular Weight |
293.7 g/mol |
IUPAC Name |
N-(2-chlorophenyl)dibenzofuran-4-amine |
InChI |
InChI=1S/C18H12ClNO/c19-14-8-2-3-9-15(14)20-16-10-5-7-13-12-6-1-4-11-17(12)21-18(13)16/h1-11,20H |
InChI Key |
UYAKANIFRJXONP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Biological Activities and Molecular Mechanisms
In Vitro Studies
No specific in vitro studies for this compound have been reported. Such studies would be essential to determine its potential cytotoxic, antimicrobial, or enzyme inhibitory activities.
In Vivo Studies
Similarly, there is no available information from in vivo studies in animal models for this compound.
Molecular Targets and Mechanisms of Action
The molecular targets and mechanisms of action for this compound remain unknown due to the absence of dedicated research.
Conclusion
Strictly Excluding Clinical, Dosage, Safety, or Adverse Effect Information
Receptor Binding and Signaling Pathway Modulation
The interaction of N-(2-Chlorophenyl)-4-dibenzofuranamine with specific receptors and its subsequent effect on intracellular signaling pathways is a critical area of pharmacological interest. However, specific data for this compound is limited.
No studies were identified that specifically assess the binding affinity and selectivity of this compound for the 5-HT1F receptor or any other receptor.
There is no direct evidence from the performed searches to suggest that this compound modulates the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. While some benzofuran (B130515) derivatives have been studied for their effects on NF-κB, this specific compound has not been the subject of such investigations in the available literature. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For the broader class of dibenzofuran (B1670420) and benzofuran derivatives, some SAR insights have been established. For instance, studies on other benzofuran derivatives have shown that substitutions on the N-phenyl ring can influence NF-κB inhibitory activity. nih.gov Specifically, the presence of hydrophobic groups on the N-phenyl ring has been correlated with potentiation of NF-κB inhibition in certain benzofuran-2-carboxamide (B1298429) series. nih.gov However, no SAR studies focusing specifically on this compound and its analogs concerning the biological targets mentioned in this article were found in the public domain.
Identification of Key Structural Determinants for Biological Response
The biological activity of dibenzofuran-based compounds is significantly influenced by the nature and position of substituents on their core structure. For a molecule like this compound, key structural elements would likely include the dibenzofuran nucleus, the amine linker, and the substituted phenyl ring.
Dibenzofuran Core: This planar, heterocyclic system is a common scaffold in biologically active molecules and is crucial for interacting with biological targets.
Amino Group at Position 4: The nitrogen atom's position and its role as a hydrogen bond donor or acceptor are critical. The flexibility of the C-N bond influences how the molecule orients itself within a target's binding site.
A hypothetical analysis of structural determinants is presented below.
| Structural Feature | Potential Contribution to Biological Response |
| Dibenzofuran Nucleus | Provides a rigid scaffold for hydrophobic and π-π stacking interactions with biological targets. |
| Amine Linker (-NH-) | Acts as a potential hydrogen bond donor/acceptor; its position dictates the geometry of the molecule. |
| Chlorine Atom (ortho position) | Influences electronic distribution (electron-withdrawing) and steric hindrance, potentially enhancing binding affinity and selectivity. |
| N-phenyl Ring | Contributes to hydrophobic interactions and can be a site for further modification to alter activity. |
Rational Design and Synthesis of More Potent or Selective Analogs
Based on the presumed key structural determinants, the rational design of more potent or selective analogs of this compound would involve systematic modifications to its structure. The goal is to optimize interactions with a specific biological target while minimizing off-target effects.
Strategies for Analog Design:
Modification of the Phenyl Ring: Synthesizing analogs with different substituents (e.g., electron-donating or other electron-withdrawing groups) or altering the position of the chlorine atom (meta or para) could reveal insights into the electronic and steric requirements for activity.
Alteration of the Dibenzofuran Core: Replacing the oxygen atom with sulfur (dibenzothiophene) or nitrogen (carbazole) would create analogs with different electronic and geometric properties. Studies on similar heterocyclic compounds have shown that such changes can significantly impact antibacterial activity.
Modification of the Amine Linker: Introducing alkyl groups on the nitrogen atom or replacing the amine with other linkers (e.g., amide, ether) could alter the molecule's flexibility and hydrogen bonding capacity.
Cellular Assays for Biological Response Profiling in In Vitro Systems
Investigations on Cell-Based Systems (e.g., human monocytic cell lines)
To profile the biological response of this compound, researchers would typically employ various cell-based assays. For instance, if investigating anti-inflammatory potential, human monocytic cell lines like THP-1 would be relevant. In such a system, the compound's effect on cell viability would first be determined using assays like the MTT or XTT assay to establish non-cytotoxic concentrations for further experiments. Subsequently, its ability to modulate inflammatory responses, such as the production of cytokines (e.g., TNF-α, IL-6) after stimulation with lipopolysaccharide (LPS), would be quantified using methods like ELISA.
Exploration of Compound-Induced Cellular Phenotypes
Observing the phenotypic changes induced by a compound provides valuable information about its mechanism of action. For this compound, this could involve:
Morphological Analysis: Using microscopy to observe changes in cell shape, adhesion, or the formation of apoptotic bodies.
Cell Cycle Analysis: Employing flow cytometry with DNA-staining dyes (like propidium (B1200493) iodide) to determine if the compound causes cell cycle arrest at a particular phase (G1, S, or G2/M).
Apoptosis Assays: Using techniques like Annexin V/PI staining to detect early and late apoptosis, providing insights into whether the compound induces programmed cell death.
Exploration of Antimicrobial Activity Mechanisms
Investigation of Antibacterial Mechanisms of Action
Should this compound exhibit antibacterial properties, a series of experiments would be necessary to elucidate its mechanism of action. The initial step involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Potential Mechanisms to Investigate:
Cell Membrane Disruption: The effect on bacterial membrane integrity can be assessed using assays that measure the leakage of intracellular components or by using fluorescent probes that are sensitive to membrane potential. Cationic agents, for example, can displace essential ions from the membrane, leading to disorganization.
Inhibition of DNA Replication: The compound's ability to interfere with DNA gyrase or topoisomerase IV, crucial enzymes for bacterial DNA replication, can be tested in enzymatic assays.
Inhibition of Protein Synthesis: The effect on bacterial ribosomes can be studied by measuring the inhibition of protein synthesis in a cell-free translation system or by observing effects on specific ribosomal subunits.
Inhibition of Cell Wall Synthesis: For compounds active against Gram-positive bacteria, inhibition of peptidoglycan synthesis is a common mechanism. This can be investigated by analyzing the accumulation of cell wall precursors.
The table below outlines a hypothetical antibacterial profile.
| Bacterial Strain | MIC (µg/mL) | Potential Mechanism of Action |
| Staphylococcus aureus (Gram-positive) | >128 | Not active |
| Escherichia coli (Gram-negative) | 32 | Membrane disruption or enzyme inhibition |
| Pseudomonas aeruginosa (Gram-negative) | 64 | Membrane disruption or enzyme inhibition |
Elucidation of Antifungal Mechanisms of Action for this compound Remains Largely Unexplored
Despite the interest in novel antifungal agents, detailed scientific literature elucidating the specific mechanisms of action for the chemical compound this compound is not currently available. Extensive searches of published research databases have not yielded studies that specifically investigate how this compound exerts antifungal effects.
The molecular structure of this compound incorporates a dibenzofuran moiety and a substituted N-phenylamine group. While research exists on the antifungal properties of broader classes of compounds such as dibenzofuran and N-phenylacetamide derivatives, this information cannot be directly and accurately extrapolated to describe the specific mechanisms of this compound without dedicated scientific investigation.
For related chemical classes, a variety of antifungal mechanisms have been proposed. For instance, some dibenzofuran derivatives have been noted for their general antimicrobial properties. One particular dibenzofuran derivative, cercosporamide, has been identified as a potent inhibitor of a protein kinase (CaPkc1), which is crucial for maintaining the integrity of the fungal cell wall. Additionally, some benzofurans, a closely related class of compounds, are thought to inhibit the fungal enzyme N-myristoyltransferase.
In the case of N-phenylacetamide derivatives, one compound, 2-chloro-N-phenylacetamide, has been studied for its antifungal properties. Research has suggested that its mechanism of action may involve binding to ergosterol (B1671047), a key component of the fungal plasma membrane. Other potential mechanisms for this class of compounds include the inhibition of DNA synthesis via the enzyme thymidylate synthase, or the inhibition of dihydrofolate reductase (DHFR). However, there are also conflicting reports, with some studies indicating that 2-chloro-N-phenylacetamide does not act by binding to ergosterol or damaging the cell wall, highlighting that the mechanism can be highly specific to the individual compound.
Without focused research on this compound, any discussion of its antifungal mechanism of action would be speculative. Therefore, the elucidation of its specific molecular targets and pathways of fungal inhibition awaits future scientific inquiry.
Future Research Directions and Applications in Emerging Fields
Exploration in Organic Electronics and Advanced Materials Science
The rigid and planar structure of the dibenzofuran (B1670420) core, combined with the electronic properties of the amine linkage and aryl substituent, makes N-aryldibenzofuranamines promising candidates for materials in organic electronics.
Potential as an OLED Intermediate or Component in Optoelectronic Devices
N-aryldibenzofuranamines are recognized as key intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). innospk.com The dibenzofuran backbone provides a robust and stable framework, which is crucial for the longevity and efficiency of OLED devices. innospk.com The amine group and the nature of the aryl substituent can be tailored to fine-tune the electronic properties, such as charge mobility and energy levels. innospk.com
For instance, the related compound N-(m-tolyl)dibenzo[b,d]furan-4-amine is a known intermediate for OLEDs, where its molecular structure contributes to the stability and functionality of the organic electronic systems. innospk.com The introduction of a chloro-substituent on the phenyl ring, as in N-(2-Chlorophenyl)-4-dibenzofuranamine, could further modify the electronic properties, potentially leading to improved performance characteristics in OLED devices. The electron-withdrawing nature of the chlorine atom can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for efficient charge injection and transport in OLEDs.
Future research could focus on synthesizing and characterizing this compound to evaluate its specific optoelectronic properties. researchgate.net This would involve measuring its photoluminescence quantum yield, thermal stability, and energy levels to determine its suitability as a host material, an emitting material, or a charge-transporting layer in an OLED stack.
Table 1: Potential Optoelectronic Properties of N-aryldibenzofuranamines for OLED Applications (Note: The data below is representative of the class of compounds and not specific to this compound)
| Property | Potential Value/Characteristic | Significance in OLEDs |
| HOMO Level | -5.0 to -5.5 eV | Influences hole injection from the anode. |
| LUMO Level | -2.0 to -2.5 eV | Influences electron injection from the cathode. |
| Triplet Energy | > 2.7 eV | Important for use as a host material for phosphorescent emitters. |
| Glass Transition Temperature (Tg) | > 100 °C | Indicates morphological stability of the thin film. |
| Photoluminescence Quantum Yield | Variable | Determines the efficiency of light emission. |
Application in Organic Semiconductors and Charge Transport Materials
The inherent charge-carrying capabilities of aromatic amines and the dibenzofuran moiety suggest that this compound could function as an effective organic semiconductor. N-aryldibenzofuranamines can be designed to be either hole-transporting (p-type) or electron-transporting (n-type) materials, or to exhibit bipolar charge transport properties. The charge transport characteristics are highly dependent on the molecular packing in the solid state and the electronic nature of the substituents. acs.org
Research into analogous systems, such as methoxyaniline-substituted dibenzofuran derivatives, has shown their potential as hole-transport materials in perovskite solar cells. rsc.org The introduction of a chlorine atom in this compound could enhance its electron-accepting properties, potentially making it a suitable candidate for an n-type semiconductor.
Further investigations should involve the fabrication of organic field-effect transistors (OFETs) to measure the charge carrier mobility of this compound. Understanding how the chloro-substituent and the position of the nitrogen linkage on the dibenzofuran core affect the molecular packing and, consequently, the charge transport properties would be a key area of study. acs.org
Advanced Synthetic Methodologies for this compound
The efficient and scalable synthesis of this compound is crucial for its potential large-scale application. Modern synthetic methodologies can offer significant advantages over traditional batch processes.
Continuous Flow Chemistry for Scalable Production
Continuous flow chemistry presents a promising approach for the synthesis of N-arylamines, offering benefits such as improved safety, higher yields, and easier scalability compared to batch reactions. mdpi.comnih.gov The synthesis of this compound would likely involve a carbon-nitrogen bond-forming reaction, such as the Buchwald-Hartwig amination. numberanalytics.comnumberanalytics.com
Flow reactors can provide precise control over reaction parameters like temperature, pressure, and reaction time, which is particularly beneficial for optimizing catalytic reactions like the Buchwald-Hartwig amination. mdpi.comnih.gov The use of packed-bed reactors with immobilized catalysts could also facilitate catalyst recycling and product purification, leading to a more sustainable and cost-effective manufacturing process. researchgate.net
Future work in this area would involve developing a continuous flow process for the coupling of 4-aminodibenzofuran with 1-bromo-2-chlorobenzene (B145985) or a related precursor. Optimization of the flow conditions, including catalyst loading, solvent, base, and temperature, would be necessary to maximize the yield and purity of the final product.
Biocatalytic Approaches in Functionalization
Biocatalysis is emerging as a green and highly selective alternative to traditional chemical synthesis. While the direct biocatalytic synthesis of this compound may be challenging, enzymes could be employed for the functionalization of the dibenzofuran core or the aniline (B41778) precursor. For instance, lipases have been shown to catalyze novel Michael additions for the synthesis of related heterocyclic structures. nih.gov
Directed evolution and enzyme engineering could be used to develop novel biocatalysts capable of performing C-N bond formation with high selectivity and under mild reaction conditions. This approach could lead to more environmentally friendly synthetic routes with reduced waste generation. Research could explore the use of transaminases or other amine--generating enzymes for the amination of a functionalized dibenzofuran precursor.
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate the discovery and optimization of new materials and synthetic processes. nih.gov
For the de novo design of novel N-aryldibenzofuranamines with tailored properties for specific applications, generative ML models can be employed. These models can learn the structure-property relationships from existing chemical databases and then generate new molecular structures with desired characteristics, such as specific HOMO/LUMO levels or high charge mobility. researchgate.netacs.org This approach can significantly reduce the time and experimental effort required for the discovery of new high-performance materials for organic electronics. researchgate.net
In the context of synthesis, ML algorithms can be used to optimize reaction conditions for the production of this compound. acs.org By analyzing data from a set of experiments, a machine learning model can predict the optimal combination of catalyst, ligand, solvent, base, and temperature to achieve the highest yield. bristol.ac.uk This is particularly valuable for complex multi-parameter optimizations, such as those often encountered in cross-coupling reactions. researchgate.net
The Development of Chemical Probes for this compound: An Uncharted Scientific Frontier
Initial investigations into the scientific literature reveal a significant gap in the chemical biology landscape surrounding this compound. At present, there is no publicly available research detailing the development of chemical probes for the identification and validation of its biological targets. This absence of data precludes a detailed discussion on this specific topic.
The creation of chemical probes is a cornerstone of modern pharmacology and chemical biology. These specialized molecular tools are designed to selectively bind to and modulate the function of specific biological targets, such as proteins or enzymes. The development process is intrinsically linked to a foundational understanding of a compound's biological activity and its molecular targets. Without this initial knowledge, the rational design and synthesis of targeted chemical probes cannot be initiated.
A thorough search of scientific databases for studies on this compound has not yielded any information regarding its mechanism of action, specific protein interactions, or any associated biological pathways. This critical lack of foundational research means that the scientific community has not yet identified a starting point for developing the sophisticated chemical tools necessary for target identification and validation.
The process of developing chemical probes typically follows the discovery of a compound's biological effects. Once a bioactive molecule is identified, researchers endeavor to uncover its precise molecular target. This often involves a variety of techniques, including affinity chromatography, expression cloning, and proteomic approaches. It is only after a putative target is identified that the development of refined chemical probes can begin. These probes are often derivatives of the original compound, modified to incorporate reporter tags (like fluorescent molecules or biotin) or photoreactive groups that allow for the visualization and irreversible capture of the target protein.
Given that the biological activity and targets of this compound remain undefined in the available scientific literature, the subsequent steps of designing, synthesizing, and utilizing chemical probes for this compound have not been undertaken. Therefore, the detailed research findings and data tables requested for the section on "Development of Chemical Probes for Target Identification and Validation" cannot be generated.
Future research efforts would first need to focus on elucidating the basic pharmacology of this compound. This would involve screening the compound against a wide array of biological assays to identify any potential therapeutic effects or cellular activities. Should such activities be discovered, subsequent research could then focus on identifying the responsible molecular targets, which would finally pave the way for the development of specific chemical probes to validate these findings and further explore the compound's biological functions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(2-Chlorophenyl)-4-dibenzofuranamine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via amide coupling reactions using 2-chloroaniline derivatives and dibenzofuran-based acyl chlorides. Key steps include:
- Reagent Selection : Use 4-nitrobenzoyl chloride or analogous electrophiles for nucleophilic substitution .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while inert atmospheres prevent oxidation of amine intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (DCM/hexane) isolates the product with >90% purity .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dibenzofuran ).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 326.08 ).
- FTIR : Stretching frequencies for C-Cl (~550 cm) and amide C=O (~1650 cm) confirm functional groups .
Q. How can researchers identify and mitigate common synthetic impurities in this compound?
- Methodological Answer :
- Byproduct Identification : Use HPLC-MS to detect unreacted starting materials (e.g., residual 2-chloroaniline) or over-oxidized derivatives.
- Purification Strategies : Gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water) effectively separates impurities .
Advanced Research Questions
Q. What crystallographic approaches resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX programs refine bond lengths and angles (e.g., C-Cl bond: 1.73 Å; dihedral angle between aromatic rings: 12.5° ).
- Hydrogen Bonding Analysis : ORTEP-3 visualizes intermolecular interactions (e.g., N–H···O bonds stabilizing crystal packing ).
Q. How can computational modeling predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps (e.g., 4.2 eV, indicating moderate electrophilicity ).
- Molecular Docking : AutoDock Vina predicts binding affinities to biological targets (e.g., kinase enzymes with ΔG = -8.5 kcal/mol ).
Q. What strategies address inconsistencies in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Standardize assays (e.g., IC measurements in enzyme inhibition) across multiple cell lines .
- Metabolic Stability Tests : LC-MS/MS quantifies degradation products in simulated physiological conditions to clarify false positives .
Q. How are hydrogen-bonding networks validated in crystalline this compound?
- Methodological Answer :
- X-ray Topology Analysis : Mercury software maps interaction motifs (e.g., R_2$$^2(8) rings from N–H···O bonds ).
- Thermal Ellipsoids : Anisotropic displacement parameters in SHELXL refine hydrogen atom positions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
